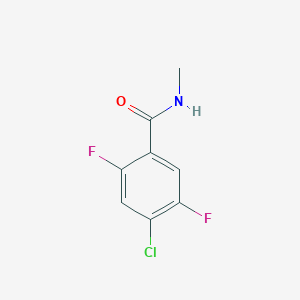

4-Chloro-2,5-difluoro-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

921213-29-8 |

|---|---|

Molecular Formula |

C8H6ClF2NO |

Molecular Weight |

205.59 g/mol |

IUPAC Name |

4-chloro-2,5-difluoro-N-methylbenzamide |

InChI |

InChI=1S/C8H6ClF2NO/c1-12-8(13)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3,(H,12,13) |

InChI Key |

PCZUBIUXDYLJCN-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1F)Cl)F |

Origin of Product |

United States |

The Role of Halogen Substitution, Particularly Chloro and Fluoro Groups, in Molecular Design

The strategic incorporation of halogen atoms, such as chlorine and fluorine, into a molecule's structure is a widely employed tactic in modern drug design and materials science. Halogenation can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for target proteins.

The chloro group, being moderately lipophilic and electron-withdrawing, can enhance a molecule's ability to cross biological membranes and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to target binding. Fluorine, the most electronegative element, offers unique advantages. Its small size allows it to act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can alter the acidity of nearby functional groups and block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and bioavailability. The presence of both chloro- and fluoro-groups in 4-Chloro-2,5-difluoro-N-methylbenzamide suggests a deliberate design to leverage these beneficial properties in the synthesis of novel compounds.

Genesis and Research Rationale for 4 Chloro 2,5 Difluoro N Methylbenzamide

The primary impetus for the synthesis of 4-Chloro-2,5-difluoro-N-methylbenzamide lies in its utility as a chemical intermediate. Its precursor, 4-chloro-2,5-difluorobenzoic acid, is a documented broad-spectrum medicine intermediate. google.com Patents have disclosed the use of this acid as a raw material for the synthesis of protein kinase inhibitors and as an intermediate in the creation of cancer therapy drugs. google.com Given this context, this compound is synthesized to serve as a more advanced building block for the construction of these and other potentially therapeutic agents.

The synthesis of this compound can be conceptualized in a two-step process from commercially available starting materials. The first step involves the synthesis of its precursor, 4-chloro-2,5-difluorobenzoic acid. A patented method for this involves a multi-step sequence starting from p-fluoronitrobenzene. google.com This is followed by the amidation of the carboxylic acid with methylamine (B109427) to form the final N-methylbenzamide product. This transformation is a standard procedure in organic synthesis, often facilitated by coupling agents or by converting the carboxylic acid to a more reactive species like an acid chloride.

Formulation Patents:for a Compound That Demonstrates Therapeutic Potential, a Novel Formulation That Improves Its Delivery, Stability, or Bioavailability Can Also Be Patented. This is a Common Evergreening Strategy Used by Pharmaceutical Companies to Extend the Commercial Life of a Drug.

Assessment of Freedom to Operate in Research and Development Initiatives

A "freedom to operate" (FTO) analysis is a critical step in any research and development program to assess the risk of infringing on third-party patents. For initiatives involving 4-Chloro-2,5-difluoro-N-methylbenzamide, an FTO analysis would involve a thorough search and legal interpretation of existing patents.

The primary concern for FTO would be existing patents that claim:

Broad genus claims: Patents that claim a broad class of substituted benzamides that might encompass this compound, even if the compound is not explicitly mentioned.

Specific analogues: Patents claiming compounds that are structurally very similar to any new molecules being developed from this scaffold.

Methods of use: Patents claiming the use of similar compounds for the same biological target or therapeutic indication being investigated.

Process claims: Patents that cover the specific synthetic methods being used to prepare or modify this compound.

The analysis of the patent landscape around enzalutamide's intermediates is instructive. A company wishing to produce 4-amino-2-fluoro-N-methylbenzamide would need to carefully assess the existing process patents to ensure their synthetic route does not infringe. Similarly, any company working with this compound must be aware of the dense patent thicket surrounding pharmacologically active benzamides.

If an FTO analysis reveals a high risk of infringement, several strategies can be considered:

Licensing: Obtaining a license from the patent holder to use the patented technology.

Designing around: Modifying the research program to avoid the patented claims. This could involve altering the chemical structure of the lead compounds or developing a different synthetic route.

Challenging the patent: If there are grounds to believe a blocking patent is invalid, it can be challenged through legal proceedings.

For early-stage research, the risk of infringement is often lower, as many jurisdictions have "safe harbor" or "research exemption" provisions. However, as a project moves towards commercialization, a comprehensive FTO analysis and a clear intellectual property strategy become indispensable.

Scope and Objectives of Academic Investigations into 4 Chloro 2,5 Difluoro N Methylbenzamide

Retrosynthetic Analysis of this compound

A logical retrosynthetic analysis of this compound points to the disconnection of the robust amide bond. This primary disconnection simplifies the target molecule into two readily accessible precursors: 4-chloro-2,5-difluorobenzoic acid and methylamine. This approach is synthetically advantageous as it isolates the challenges of constructing the substituted aromatic ring from the amide bond formation step.

The synthesis of the key intermediate, 4-chloro-2,5-difluorobenzoic acid, presents a more complex synthetic challenge. A potential synthetic route for this precursor begins with p-fluoronitrobenzene. google.com This starting material can undergo bromination to yield 3-bromo-4-fluoronitrobenzene, followed by reduction to 3-bromo-4-fluoroaniline (B1273062). Subsequent chlorination and a Sandmeyer-type reaction involving diazotization and fluorination can introduce the remaining halogen atoms to form 4-chloro-2,5-difluorobromobenzene. google.com Finally, conversion of the bromophenyl derivative to a Grignard reagent and subsequent carboxylation with carbon dioxide affords the desired 4-chloro-2,5-difluorobenzoic acid. google.com

Classical and Modern Amidation Approaches to N-Methylbenzamide Synthesis

Amidation of 4-Chloro-2,5-difluorobenzoic Acid Derivatives

The traditional and widely employed method for forming the amide bond involves the activation of the carboxylic acid group of 4-chloro-2,5-difluorobenzoic acid. This is typically achieved by converting the benzoic acid into a more reactive derivative, such as an acid chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation. catalyticamidation.infonih.gov The resulting 4-chloro-2,5-difluorobenzoyl chloride can then readily react with methylamine to produce the target amide, this compound.

Alternatively, a variety of coupling agents can be used to facilitate the direct reaction between the carboxylic acid and methylamine. catalyticamidation.info Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), propylphosphonic anhydride (B1165640) (T3P), and various phosphonium- or uronium-based reagents (e.g., PyBOP, HATU) are effective but generate stoichiometric amounts of byproducts. catalyticamidation.info

| Amidation Method | Reagents | Key Features |

| Acid Chloride Formation | SOCl₂, (COCl)₂ | Highly reactive intermediate, often high yielding. |

| Peptide Coupling | EDC, DCC, HATU, PyBOP | Milder conditions, but stoichiometric waste. catalyticamidation.info |

Catalytic Approaches to Direct Amidation

In a move towards more sustainable and atom-economical processes, catalytic direct amidation reactions have gained significant attention. These methods avoid the use of stoichiometric activating agents, with water being the only byproduct. catalyticamidation.info While not yet as universally adopted as classical methods, several catalytic systems have shown promise. catalyticamidation.info

Boronic acid catalysts, for instance, have been demonstrated to facilitate the direct amidation of carboxylic acids. catalyticamidation.info Mechanistic studies suggest that the activation of the carboxylic acid may involve the cooperative action of multiple boron atoms. catalyticamidation.info Transition metal catalysts, particularly those from Group IV like titanium and zirconium, have also been investigated for direct amidation. nih.gov For example, titanium(IV) chloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines. nih.gov More recently, titanium(IV) fluoride (B91410) (TiF₄) has been reported as an effective catalyst for the direct amidation of a range of carboxylic acids and amines. researchgate.net Heterogeneous catalysts, such as niobium(V) oxide (Nb₂O₅), also offer advantages in terms of reusability and applicability to a broad scope of substrates under solvent-free conditions. researchgate.net

| Catalyst Type | Example Catalyst | Reaction Conditions |

| Boron-based | Boronic acids | Typically requires elevated temperatures. catalyticamidation.info |

| Titanium-based | TiCl₄, TiF₄ | Can be used catalytically or stoichiometrically. nih.govresearchgate.net |

| Niobium-based | Nb₂O₅ | Heterogeneous, reusable catalyst. researchgate.net |

Strategies for Introducing the Chloro- and Difluoro-Substitution Patterns on the Benzoic Acid Moiety

The regioselective synthesis of the 4-chloro-2,5-difluorobenzoic acid precursor is pivotal. The specific arrangement of the halogen atoms on the benzene (B151609) ring can be achieved through carefully chosen electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Halogenation

Electrophilic aromatic substitution is a fundamental strategy for introducing halogen atoms onto a benzene ring. For the synthesis of 4-chloro-2,5-difluorobenzoic acid, chlorination is a key step. The chlorination of a difluorinated benzoic acid derivative would need to consider the directing effects of the existing fluorine and carboxylic acid groups. Fluorine is an ortho, para-director, while the carboxylic acid group is a meta-director.

In a reported synthesis of 4-chloro-2,5-difluorobenzoic acid, the chlorine atom is introduced at a later stage of the synthesis, on a 3-bromo-4-fluoroaniline intermediate, using N-chlorosuccinimide (NCS). google.com Generally, electrophilic chlorination of aromatic compounds can be achieved using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). youtube.com The catalyst polarizes the Cl-Cl bond, generating a potent electrophile that attacks the aromatic ring. youtube.com

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine atoms onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The presence of electron-withdrawing groups in the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. libretexts.orglibretexts.org

In the context of synthesizing 4-chloro-2,5-difluorobenzoic acid, a strategy could involve the displacement of other halogen or nitro groups with fluoride ions. For example, a dichlorinated or trichlorinated benzoic acid derivative could potentially undergo SNAr with a fluoride source like potassium fluoride (KF) under appropriate conditions. A patent describes a multi-step synthesis starting from p-fluoronitrobenzene, where one of the fluorine atoms is introduced via a diazotization-fluorination reaction on an aniline (B41778) precursor, a transformation that proceeds through a different mechanism than SNAr. google.com

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on the use of a directed metalation group (DMG) to temporarily chelate a strong organolithium base, facilitating deprotonation at the sterically accessible ortho-position. baranlab.org The resulting aryllithium intermediate is then quenched with a suitable electrophile to introduce a new substituent. wikipedia.org

The amide functionality, such as the N,N-diethylbenzamide group, is considered one of the most powerful DMGs. uwindsor.canih.gov For the synthesis of a precursor to this compound, one could envision a strategy starting from a simpler, substituted N-methylbenzamide. For instance, starting with 2,5-difluoro-N-methylbenzamide, the amide group would direct lithiation to the C6 position. However, achieving chlorination at the C4 position via this route is not straightforward as the initial deprotonation would occur at the positions ortho to the directing group.

A more viable DoM strategy would focus on building the precursor, 4-chloro-2,5-difluorobenzoic acid. This could potentially start from 1-chloro-4-fluorobenzene. By first introducing a suitable DMG, such as an O-carbamate, lithiation could be directed to one of the ortho positions. nih.gov Subsequent electrophilic quenching could then introduce one of the fluorine atoms or the carboxylic acid precursor. The hierarchy and additive effects of multiple DMGs must be carefully considered when designing such a synthetic route. uwindsor.ca

A hypothetical DoM sequence for a related structure, 4-chloro-2-methylbenzaldehyde, illustrates the principle. The aldehyde is first protected and converted into a directing group. This group then directs n-butyllithium to deprotonate the ortho-position, creating an aryllithium intermediate that can be methylated. youtube.com While not directly applicable to the target molecule's substitution pattern, this demonstrates the core concept of using a directing group to achieve specific ortho-functionalization. youtube.com

Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Strengths This table is generated based on established principles in organic chemistry literature. uwindsor.canih.gov

| DMG | Relative Directing Power | Typical Conditions | Common Electrophiles |

|---|---|---|---|

| -OCONEt₂ | Strong | s-BuLi, TMEDA, THF, -78 °C | I₂, CO₂, Me₃SiCl |

| -CONEt₂ | Strong | s-BuLi, TMEDA, THF, -78 °C | Alkyl halides, CO₂, Aldehydes |

| -SO₂NR₂ | Moderate | n-BuLi, THF, -78 °C | I₂, MeOD, DMF |

| -OMe | Moderate | t-BuLi, Et₂O, 0 °C | Me₃SiCl, CO₂ |

Halogen Exchange Reactions for Specific Substitution Patterns

Halogen exchange (Halex) reactions are fundamental in the synthesis of fluoroaromatic compounds. These reactions typically involve the nucleophilic substitution of a chloro or bromo substituent with fluoride, often using alkali metal fluorides like KF or CsF at high temperatures in aprotic polar solvents.

In the context of synthesizing precursors for this compound, a Halex reaction could be a key step. For example, a dichlorinated or brominated benzoic acid derivative could serve as a substrate. A well-documented synthesis of the key intermediate, 4-chloro-2,5-difluorobenzoic acid, involves a multi-step process starting from p-fluoronitrobenzene. google.com A critical step in this sequence is a Sandmeyer-type reaction where an amino group is converted into a fluorine atom via a diazonium salt. Specifically, 3-bromo-4-fluoro-6-chloro-aniline undergoes diazotization followed by fluoridation (using HBF₄, for instance, in a Schiemann reaction) to yield 4-chloro-2,5-difluorobromobenzene. google.com This transformation, while not a direct Halex reaction on the ring, is a powerful method for introducing fluorine.

Another relevant example is the synthesis of 3-chloro-4-fluoro-1,2,5-thiadiazole (B6235157) from 3,4-dichloro-1,2,5-thiadiazole (B139948) using KF in sulfolane, which demonstrates a classic Halex reaction. researchgate.net Such a strategy could be envisioned for a precursor like 2,4,5-trichlorobenzoic acid, where selective exchange of two chlorine atoms for fluorine would be required. This selectivity can be challenging to control and often depends on the electronic activation of the positions undergoing substitution.

Advanced Synthetic Transformations Applied to this compound Synthesis

Modern synthetic chemistry offers a range of powerful tools that can streamline the synthesis of complex molecules like this compound, often providing higher efficiency and milder reaction conditions than classical methods.

Cross-Coupling Reactions for Constructing Precursors (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds. To construct a precursor like 4-chloro-2,5-difluorobenzoic acid, a cross-coupling strategy could be employed to introduce the carboxylic acid group or a synthetic equivalent.

One approach involves a Grignard reaction, which, while not a palladium-catalyzed cross-coupling, follows a similar principle of connecting two carbon fragments. A patented synthesis for 4-chloro-2,5-difluorobenzoic acid utilizes this method effectively. google.com In this process, 4-chloro-2,5-difluorobromobenzene is converted to its Grignard reagent using magnesium. This organometallic intermediate is then carboxylated by bubbling carbon dioxide gas through the solution, followed by acidic workup to yield the desired benzoic acid. google.com The yield for this specific step is reported to be around 80%. google.com

Alternatively, palladium-catalyzed carbonylation of the same 4-chloro-2,5-difluorobromobenzene precursor could be used. This reaction would typically involve CO gas, a palladium catalyst, a suitable ligand, and a base to directly install the carboxylic acid moiety or an ester thereof. Suzuki-Miyaura coupling could also be employed, for instance, by coupling a boronic acid derivative of the aromatic ring with a suitable coupling partner to build the carbon framework. These reactions are known to be highly versatile, though their application would require the synthesis of the appropriate organometallic or organoboron precursors. researchgate.net

C-H Activation and Functionalization Methodologies

Direct C-H activation is a cutting-edge strategy that avoids the need for pre-functionalized starting materials (like organohalides or organometallics), thus improving atom economy. dmaiti.comyoutube.com This approach involves the selective cleavage of a C-H bond and its subsequent conversion into a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst. youtube.com

For the synthesis of this compound, a C-H activation approach could theoretically be used to directly introduce the N-methylcarbamoyl group onto a 1-chloro-2,5-difluorobenzene (B1360255) core. Amine-directed Pd(II)-catalyzed C-H functionalization has been shown to be effective under ambient conditions for various transformations, including carbonylation and amination. rsc.org While a specific application for this exact molecule is not widely reported, the general methodology holds promise. The challenge lies in controlling the regioselectivity, especially with multiple halogen substituents that can influence the electronic and steric properties of the aromatic ring. dmaiti.com

Photoredox Catalysis in Halogenation or Functionalization

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. rsc.orgresearchgate.net This methodology uses a photocatalyst that, upon light absorption, can engage in single-electron transfer processes to generate highly reactive radical intermediates. uva.nl

This approach is particularly relevant for the functionalization of halogenated compounds. Research has shown that organic photoredox catalysts can induce transformations of o-halogenated benzamides, leading to products like enamides and isoindolinones through carbon-halide bond activation. rsc.orgrsc.org For the synthesis of this compound, photoredox catalysis could be applied in several ways. For instance, a photocatalytic halogenation could be used to introduce the chlorine atom onto a difluoro-N-methylbenzamide precursor. Various photocatalytic systems using catalysts like Eosin Y or metal complexes have been developed for the C-H bromination and chlorination of aromatic and aliphatic compounds. mdpi.com

Furthermore, a divergent photoredox/nickel dual catalytic system has been developed for the coupling of aryl halides with formamide. acs.org Depending on the choice of photocatalyst and base, this system can selectively produce either benzamides (C-C coupling) or N-arylformamides (C-N coupling), demonstrating the versatility of photocatalysis in constructing the core amide structure. acs.org

Table 2: Potential Photoredox Catalytic Applications This table is generated based on published methodologies and their potential application to the target synthesis. rsc.orgmdpi.comacs.org

| Transformation | Catalyst System | Potential Application | Reference |

|---|---|---|---|

| C-H Bromination | Eosin Y, Morpholine | Introduction of a halogen handle for further functionalization. | mdpi.com |

| C-Halide Activation | 10-Aryl-10H-phenothiazine | Functionalization of a pre-existing halogenated benzamide. | rsc.org |

Flow Chemistry Applications for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers significant advantages for scalability, safety, and process control. durham.ac.ukpolimi.it This technology is particularly well-suited for hazardous reactions, reactions requiring precise temperature control, or multi-step syntheses that can be integrated into a single continuous process. polimi.italmacgroup.com

The multi-step synthesis of the precursor 4-chloro-2,5-difluorobenzoic acid involves several reaction types, such as nitration, reduction (hydrogenation), diazotization, and Grignard reactions, which are often amenable to flow conditions. google.com For example, nitration reactions can generate significant heat and are often performed with caution in batch; in a flow reactor, the high surface-area-to-volume ratio allows for superior heat dissipation, making the process safer and more controllable. almacgroup.com Similarly, hydrogenations and reactions involving organometallics like Grignard reagents can be performed more safely and efficiently in continuous flow systems. goflow.at

The final amidation step, converting the benzoic acid to this compound, can also be adapted to a flow process. By pumping a stream of the activated benzoic acid (e.g., as an acid chloride) and a stream of methylamine together through a heated reactor coil, the desired amide can be produced continuously, often with improved yield and purity compared to batch processing. durham.ac.uk

Stereoselective Synthesis and Chiral Resolution of Potential Analogues of this compound

The creation of single-enantiomer chiral compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. While this compound itself is not chiral, the introduction of a chiral center, for instance at the N-alkyl group or on the aromatic ring, would necessitate stereoselective synthetic strategies. Research into the asymmetric synthesis of analogous fluorinated and halogenated benzamides provides a framework for how such chiral analogues could be prepared.

One established approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed. For the synthesis of chiral N-alkylated benzamides, a chiral amine could be used in the amidation step.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, the enantioselective reduction of a precursor ketone could establish a chiral center. Biocatalysis, utilizing enzymes like lipases, can offer high enantioselectivity in the synthesis of chiral amides and their precursors. nih.govnih.gov Lipase-catalyzed kinetic resolution, for example, can separate a racemic mixture of esters, which can then be converted to the desired chiral amide. nih.gov Dynamic kinetic resolution (DKR) is an even more efficient method that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. acs.orgmdpi.com This has been successfully applied to the synthesis of various chiral amines and amides. nih.govacs.org

The direct enantioselective C-H functionalization of prochiral amides is an emerging and highly atom-economical strategy. For instance, palladium-catalyzed enantioselective C(sp3)–H tosylation of native amides using chiral ligands has been reported to produce β-tosylated amides with high yield and enantioselectivity, which can then be converted to other chiral derivatives.

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org High-performance liquid chromatography (HPLC) using a chiral stationary phase is another widely used and effective method for both analytical and preparative scale separation of enantiomers. mdpi.comnih.gov Various chiral stationary phases, such as those based on polysaccharides (e.g., Chiralpak® and Chiralcel®), are commercially available and have been successfully used for the resolution of a wide range of chiral compounds, including those with axial chirality. nih.gov

Table 1: Potential Strategies for Stereoselective Synthesis and Chiral Resolution of Analogues

| Strategy | Description | Potential Application for Analogues |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Enantioselective reduction of a ketone precursor; Asymmetric C-H functionalization. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry. | Use of a chiral amine in the amidation step. |

| Biocatalysis | Use of enzymes (e.g., lipases) for stereoselective transformations. | Kinetic resolution of a racemic ester precursor; Dynamic kinetic resolution of amines or esters. |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Diastereomeric salt formation and crystallization; Chiral HPLC. |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound and its precursors is crucial for developing sustainable manufacturing methods.

Solvent-Free or Environmentally Benign Solvent Systems

A significant portion of waste in the chemical industry comes from the use of volatile organic solvents. nih.gov Therefore, a key aspect of green chemistry is the use of environmentally benign solvents or, ideally, solvent-free conditions. Water is the most environmentally friendly solvent, and performing reactions in aqueous media is highly desirable. acs.org For the synthesis of amides, direct amidation of carboxylic acids and amines can sometimes be achieved under thermal, solvent-free conditions. researchgate.net Microwave-assisted organic synthesis (MAOS) can also facilitate solvent-free reactions, often with significantly reduced reaction times and improved yields. mdpi.com

When a solvent is necessary, the selection should be guided by safety, health, and environmental criteria. nih.gov Guides for solvent selection have been developed by pharmaceutical companies to promote the use of greener alternatives. nih.govresearchgate.net For benzamide synthesis, solvents like 4-formylmorpholine (4FM) have been identified as potentially greener alternatives to commonly used aprotic solvents like DMSO and DMF. rsc.orgresearchgate.net

Development of Recyclable and Heterogeneous Catalysts

Catalysts are a cornerstone of green chemistry as they can increase reaction efficiency and reduce waste. Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture and can often be recycled and reused, which minimizes waste and reduces costs. researchgate.netnih.gov

For the synthesis of amides, various heterogeneous catalysts have been developed. For instance, silica-based catalysts have been shown to effectively catalyze the direct amidation of carboxylic acids and amines. researchgate.netnih.gov For the N-alkylation step to produce N-methylbenzamides, cobalt nanoparticle catalysts supported on carbon have demonstrated high efficiency and reusability. rsc.org Similarly, heterogeneous manganese-based catalysts have been explored for the α-alkylation of ketones with alcohols, a reaction type that could be adapted for the synthesis of precursors. acs.org The use of palladium nanoparticles as heterogeneous catalysts for amination reactions in water represents a significant advancement in sustainable catalysis. acs.org

Table 2: Examples of Heterogeneous Catalysts for Amide Synthesis and Related Reactions

| Catalyst Type | Reaction | Advantages |

| Silica-based | Direct amidation of carboxylic acids and amines | Readily available, low cost, reusable. researchgate.netnih.gov |

| Cobalt nanoparticles on carbon | N-alkylation of amides with alcohols | High efficiency, reusability. rsc.org |

| Manganese oxides | Alkylation of ketones with alcohols | Use of non-precious base metals. acs.org |

| Palladium nanoparticles | Amination reactions in water | High activity at low catalyst loading, recyclable aqueous medium. acs.org |

| Niobium pentoxide nanocatalyst | Aminolysis of esters | High yield, catalyst reusability. rsc.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. researchgate.net Reactions with high atom economy, such as addition reactions, are preferred in green chemistry as they generate minimal waste. The E-factor, which is the mass ratio of waste to desired product, is another important metric for assessing the environmental impact of a chemical process. researchgate.net

Waste minimization strategies in the chemical industry involve a hierarchical approach, starting with prevention, followed by reduction, recycling, and finally, responsible disposal. researchgate.netresearchgate.net For the synthesis of the target compound, this would involve optimizing the synthetic route to minimize the number of steps and the use of protecting groups, choosing reagents that are highly selective to reduce byproduct formation, and implementing efficient purification techniques that minimize solvent use. The recycling of catalysts and solvents, as discussed previously, is also a critical component of waste minimization.

Influence of Halogen Substitutions on Molecular Recognition and Ligand Binding

Halogen atoms are frequently incorporated into drug candidates to modulate their pharmacological profiles. In the context of this compound analogues, both fluorine and chlorine play distinct and significant roles in molecular recognition and binding to target receptors.

Role of Fluorine in Modulating Lipophilicity, Polarity, and Hydrogen Bonding

The introduction of fluorine into a molecule can significantly alter its properties. nih.gov Fluorination often increases a drug's lipophilicity, which can enhance its ability to cross cell membranes and access intercellular targets. nih.gov This increased lipophilicity is attributed to the high electronegativity of fluorine, which creates strong and stable carbon-fluorine bonds. quora.com While fluorine is capable of forming hydrogen bonds, its primary effect in many drug molecules is to enhance hydrophobic interactions with the target receptor. benthamscience.comresearchgate.net

The strategic placement of fluorine atoms can also influence the molecule's polarity and pKa, which in turn affects its bioavailability. nih.gov Furthermore, the small size of the fluorine atom means it generally does not cause significant steric hindrance at the receptor binding site. benthamscience.comresearchgate.net In some cases, fluorine can participate in electrostatic and hydrogen-bond interactions, further influencing drug-receptor binding. benthamscience.com

Impact of Chlorine on Electronic and Steric Parameters for Receptor Interactions

The chlorine atom at the 4-position of the benzamide ring also exerts a significant influence on the molecule's electronic and steric properties. The structural influence of halogen atoms often increases in the order of Cl < Br < I, corresponding to the increasing size of their σ-holes. nih.gov Chlorine, being larger than fluorine, can introduce a degree of steric bulk that may be critical for optimal fitting into a receptor's binding pocket.

From an electronic standpoint, chlorine is an electron-withdrawing group, which can affect the electron density of the aromatic ring and the acidity of the amide proton. These electronic modifications can be crucial for the formation of key interactions, such as halogen bonds, with the receptor. acs.orgrsc.org Studies on similar benzamide derivatives have shown that halogen substitutions can significantly impact binding affinity. For instance, in a series of 4-amino-5-chloro-2-methoxybenzamide (B2938741) derivatives, modifications at the 5-position, including halogen substitutions, led to a marked increase in dopamine (B1211576) D2 receptor binding affinity. nih.gov

Importance of the N-Methyl Group in Defining Ligand Conformation and Binding Affinity

The N-methyl group on the amide nitrogen of this compound is not merely a simple substituent; it plays a critical role in defining the ligand's conformation and, consequently, its binding affinity. The addition of a single methyl group can, in some cases, dramatically increase binding affinity and potency by hundreds or even thousands of times. nih.gov

This "magic methyl" effect is often attributed to the methyl group's ability to stabilize a specific, favorable conformation of the ligand or the protein-ligand complex. nih.gov For example, molecular dynamics simulations have shown that the absence of a key methyl group in some inhibitors can lead to a change in protein conformation, resulting in a significant loss of affinity. nih.gov The N-methyl group can influence the rotational barrier around the amide C-N bond, thereby restricting the conformational flexibility of the molecule and pre-organizing it for optimal binding.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is essential for understanding how a molecule like this compound and its derivatives orient themselves in three-dimensional space, which is directly linked to their ability to interact with a biological target.

The planarity of the benzamide moiety is a key conformational feature. In the crystal structure of 4-chloro-N-methylbenzamide, the benzene ring is nearly planar with the amide group, with dihedral angles of 5.9° and 16.7° in the two independent molecules found in the asymmetric unit. nih.gov However, the introduction of ortho-fluoro substituents, as in 2,6-difluorobenzamide (B103285) derivatives, can induce non-planarity. This twisting of the amide group relative to the aromatic ring can be crucial for fitting into a specific binding pocket. nih.gov For instance, in one study, the non-planar conformation of a 2,6-difluoro-3-methoxybenzamide (B3025189) was found to be favored for strong hydrophobic interactions within an allosteric pocket. nih.gov

The conformation is also stabilized by intermolecular interactions. In the crystal structure of 4-chloro-N-methylbenzamide, molecules are linked by N—H···O hydrogen bonds, forming chains. nih.gov The specific conformation adopted by this compound will therefore be a balance between intramolecular forces, such as steric hindrance from the ortho-fluorine, and intermolecular forces within the crystal lattice or the receptor binding site.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling of Benzamide Derivatives

QSAR and QSPR models are powerful computational tools used in drug discovery to establish mathematical relationships between the chemical structures of compounds and their biological activities or physicochemical properties. archivepp.comcreative-biolabs.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and effective drug candidates. nih.gov

For benzamide derivatives, QSAR studies have been successfully employed to identify key structural features that determine their biological activity. For example, a 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase inhibitors revealed that hydrophobic character is crucial for their inhibitory activity. nih.gov The model also indicated that hydrogen bond donating groups positively contribute to inhibition, while electron-withdrawing groups have a negative influence. nih.gov Another QSAR study on benzylidene hydrazine (B178648) benzamides as anticancer agents resulted in an equation that could be used to predict the activity of new chemical structures. unair.ac.id

Descriptor Selection and Validation for Predictive Models

The development of a robust and predictive QSAR/QSPR model is critically dependent on two key steps: the appropriate selection of molecular descriptors and rigorous model validation. benthamdirect.com

Descriptor Selection: Descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, or electronic properties. mdpi.com For benzamide derivatives, relevant descriptors might include:

Hydrophobicity descriptors: such as logP, which quantifies the lipophilicity of the molecule.

Electronic descriptors: such as Hammett constants or calculated atomic charges, to describe the electron-donating or -withdrawing nature of substituents.

Steric descriptors: like molar refractivity (MR) or Taft steric parameters, to account for the size and shape of the molecule.

Topological descriptors: which describe the connectivity of atoms within the molecule.

Quantum chemical descriptors: such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The selection of descriptors is often guided by a combination of chemical intuition and statistical methods, such as genetic algorithms, to identify the most relevant variables. archivepp.com

Validation: Once a model is built, it must be rigorously validated to ensure its predictive power and robustness. nih.govnih.gov Validation is a crucial step to confirm the reliability of the developed model. nih.gov Common validation techniques include:

Internal validation: This is often performed using cross-validation techniques like the leave-one-out (LOO) method, which assesses the model's ability to predict the activity of compounds within the training set. The cross-validated correlation coefficient (q²) is a key metric here, with a high value indicating good internal consistency. nih.gov

External validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive R² (R²pred) is a common metric for external validation.

Y-randomization: This involves randomly shuffling the biological activity data and rebuilding the model multiple times. A valid model should show a significant drop in performance for the randomized data. mdpi.com

The table below presents a hypothetical set of data that could be used in a QSAR study of benzamide analogues, illustrating the types of descriptors that might be employed.

| Compound | R1 | R2 | R3 | logP | Molar Refractivity (MR) | Electronic Parameter (σ) | Biological Activity (IC50, µM) |

| 1 | H | H | H | 2.15 | 45.2 | 0.00 | 10.5 |

| 2 | F | H | H | 2.30 | 45.1 | 0.06 | 8.2 |

| 3 | Cl | H | H | 2.84 | 50.1 | 0.23 | 5.1 |

| 4 | H | F | H | 2.30 | 45.1 | 0.06 | 9.8 |

| 5 | H | Cl | H | 2.84 | 50.1 | 0.23 | 6.5 |

| 6 | F | F | H | 2.45 | 45.0 | 0.12 | 4.3 |

| 7 | Cl | F | F | 3.14 | 50.0 | 0.29 | 2.7 |

| 8 | Cl | F | H | 2.99 | 50.0 | 0.29 | 3.9 |

| 9 | Cl | H | F | 2.99 | 50.0 | 0.29 | 4.1 |

Table 1. Hypothetical Physicochemical Properties and Biological Activities of Benzamide Analogues. Note: Compound 7 represents this compound. The data presented are illustrative and intended for conceptual understanding of a QSAR data table.

Application of Machine Learning and Deep Learning in SAR/SPR Studies

The application of machine learning (ML) and deep learning (DL) has become increasingly pivotal in the field of drug discovery, particularly in conducting SAR and SPR studies. youtube.com These computational techniques offer the ability to analyze large datasets of chemical structures and their associated biological activities or properties to build predictive models. youtube.com Such models can then be used to forecast the activity of novel compounds, prioritize synthesis, and guide lead optimization. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where ML has made a significant impact. researchgate.net In a typical QSAR study, numerical representations of molecular structures, known as descriptors, are calculated. These descriptors can encompass various aspects of the molecule, including its electronic, topological, physicochemical, and spatial properties. nih.gov Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forests (RF), are then employed to establish a mathematical relationship between these descriptors and the observed biological activity. nih.gov For instance, a machine learning-based QSAR model was developed for benzimidazole (B57391) derivatives to predict their corrosion inhibition efficiency, demonstrating the utility of these methods in materials science as well. researchgate.netnih.gov

Deep learning, a subset of machine learning, utilizes neural networks with multiple layers to learn complex patterns from data. nih.gov Deep learning models, such as Convolutional Neural Networks (CNNs) and Graph Neural Networks (GNNs), have shown promise in predicting molecular properties directly from their 2D or 3D representations, often bypassing the need for extensive feature engineering. bioscipublisher.comyoutube.com These models can learn to represent molecules through fingerprints or graph structures and use these representations to predict properties like solubility, lipophilicity, and binding affinity. researchgate.netbioscipublisher.com For example, deep learning frameworks have been developed to predict molecular properties from SMILES (Simplified Molecular Input Line Entry System) strings, demonstrating the ability to learn from basic structural data. nih.gov

The process of building a predictive model using machine learning or deep learning generally involves the following steps:

Data Curation: A high-quality dataset of molecules with their corresponding measured activities or properties is essential. youtube.com

Descriptor Calculation/Molecular Representation: For traditional ML models, a wide range of molecular descriptors are calculated. For DL models, molecules are often represented as graphs or images. youtube.com

Feature Selection: In cases with a large number of descriptors, feature selection techniques are used to identify the most relevant ones to avoid overfitting. nih.gov

Model Training and Validation: The dataset is typically split into training and test sets. The model is trained on the training set, and its predictive performance is evaluated on the unseen test set. researchgate.net

The following interactive data table illustrates a hypothetical output from a machine learning model designed to predict the biological activity of a series of benzamide analogues.

Table 2: Predicted vs. Experimental Activity of Benzamide Analogues from a Hypothetical Machine Learning Model

| Compound ID | Experimental pIC50 | Predicted pIC50 |

|---|---|---|

| BENZ-001 | 7.2 | 7.1 |

| BENZ-002 | 6.8 | 6.9 |

| BENZ-003 | 7.5 | 7.4 |

| BENZ-004 | 6.1 | 6.3 |

| BENZ-005 | 8.0 | 7.9 |

Note: This table is a hypothetical representation to illustrate the application of machine learning in SAR and does not represent real data for this compound analogues.

In Vitro Receptor Binding and Functional Assays

Ligand-Receptor Interaction Profiling in Recombinant Systems

No data is publicly available regarding the binding affinity of this compound to specific receptors in recombinant systems.

Efficacy and Potency Determination in Cell-Based Reporter Assays

There are no published studies detailing the efficacy or potency of this compound in cell-based reporter assays for any biological target.

Enzyme Inhibition and Activation Studies

Kinetic Characterization of Enzyme Modulation by this compound

Information on the kinetic parameters of any potential enzyme modulation by this compound is not available in the scientific literature.

Assessment of Substrate Specificity and Allosteric Effects

There are no reports on the substrate specificity or potential allosteric effects of this compound on any enzyme.

Cellular Pathway Modulation and Signal Transduction Studies

No research has been published that investigates the effects of this compound on cellular pathways or signal transduction cascades.

Gene Expression and Proteomic Analysis in Cellular Models (e.g., Western blot, RT-PCR)

There is no published research available that has investigated the effects of this compound on gene expression or protein levels in cellular models. Consequently, no data from techniques such as Western blot or RT-PCR for this specific compound can be reported.

Modulation of Cellular Processes (e.g., proliferation, differentiation, migration) in disease-relevant cell lines

Scientific studies detailing the modulation of cellular processes such as proliferation, differentiation, or migration in any disease-relevant cell lines by this compound have not been identified in the public domain.

In Vivo Efficacy Studies in Animal Models (e.g., rodent models, non-human primates)

There is no evidence of in vivo efficacy studies having been conducted or reported for this compound in any animal models.

Selection and Justification of Relevant Pre-clinical Animal Disease Models

Due to the lack of in vivo studies, there is no information regarding the selection and justification of pre-clinical animal disease models for testing the efficacy of this compound.

Establishing Dose-Response Relationships and Efficacy Endpoints in Animal Studies

No research has been published that establishes dose-response relationships or defines efficacy endpoints for this compound in animal studies.

Identification and Validation of Pharmacodynamic Biomarkers in Pre-clinical Settings

The identification and validation of pharmacodynamic biomarkers for this compound in pre-clinical settings have not been described in any available scientific literature.

Lack of Publicly Available Data on the Agrochemical Properties of this compound

Despite extensive research, there is currently insufficient publicly available scientific information to generate a detailed article on the agrochemical research and mode of action of the chemical compound this compound.

While the synthesis of this compound has been documented in a doctoral thesis from Purdue University, further research into its potential applications as a plant protectant, such as a fungicide, herbicide, or insecticide, does not appear to be available in the public domain. purdue.edu The thesis, focused on the development of new synthetic methods using amine-boranes, confirms the preparation and provides basic characterization of the compound, but does not explore its biological activity. purdue.edu

Comprehensive searches for this specific compound, as well as for related fluoro-N-methylbenzamide derivatives, in agrochemical contexts have not yielded the specific data required to address the core outline of the requested article. This includes a lack of information on:

Efficacy as a plant protectant: No studies were found that assess the effectiveness of this compound in controlling plant pathogens, weeds, or insect pests.

Target organism specificity: There is no available data on the spectrum of activity of this compound against specific agricultural pests or weeds.

Biochemical mechanisms of action: Information regarding the molecular targets and metabolic pathways disrupted by this compound in potential target organisms is not publicly documented.

Resistance management: Consequently, there are no studies on potential resistance mechanisms or strategies for managing resistance in agricultural applications.

The broader class of benzamide chemicals is indeed significant in agrochemical research, with various patented compounds and research articles discussing their applications as active ingredients in pesticides. However, these findings are not directly applicable to the specific and unique structure of this compound.

Computational Chemistry and Molecular Modeling of 4 Chloro 2,5 Difluoro N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics of a molecule. cecam.orguzh.chnih.gov These methods allow for the precise calculation of molecular orbitals and electron density distribution, which are fundamental to understanding a molecule's stability and reactivity. cecam.orguzh.chnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.govwikipedia.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, functioning as an electrophile. youtube.comlibretexts.org The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller energy gap suggests higher reactivity. numberanalytics.com

For 4-Chloro-2,5-difluoro-N-methylbenzamide, FMO analysis would reveal how the electron-withdrawing effects of the chlorine and fluorine atoms, combined with the electronic nature of the N-methylbenzamide group, influence the energies of the HOMO and LUMO. The halogen substitutions are expected to lower the energy of both frontier orbitals, potentially affecting the molecule's interaction with biological targets.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to provide a more quantitative measure of reactivity. These include:

Ionization Potential (I): Approximated as -E_HOMO.

Electron Affinity (A): Approximated as -E_LUMO.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as χ^2 / (2η).

A hypothetical FMO analysis for this compound might yield the following data, which is illustrative of typical values for similar organic molecules.

| Parameter | Value (eV) | Description |

|---|---|---|

| E_HOMO | -7.50 | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 6.30 | LUMO-HOMO Energy Difference |

| Ionization Potential (I) | 7.50 | Energy required to remove an electron |

| Electron Affinity (A) | 1.20 | Energy released when an electron is added |

| Electronegativity (χ) | 4.35 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.15 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.317 | Propensity for chemical reaction |

| Electrophilicity Index (ω) | 3.00 | Measure of electrophilic character |

Electrostatic Potential Surface (EPS) Analysis for Interaction Prediction

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. mdpi.comucsb.edu It maps the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential. walisongo.ac.id Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes areas of positive potential (electron-poor, prone to nucleophilic attack). walisongo.ac.id Green and yellow represent intermediate potentials.

For this compound, an EPS analysis would highlight the electronegative oxygen atom of the carbonyl group and the fluorine atoms as regions of high electron density (red or orange). In contrast, the hydrogen atom of the amide group (N-H) and, to a lesser extent, the hydrogen atoms of the methyl group would appear as regions of positive potential (blue). This information is crucial for predicting hydrogen bonding capabilities and other electrostatic interactions with a biological receptor. researchgate.netnih.govnih.gov The aromatic ring itself would exhibit a complex potential distribution influenced by the substituents. Such analysis helps in understanding how the molecule might orient itself within a binding pocket to maximize favorable electrostatic interactions. cresset-group.com

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the stability of ligand-protein complexes over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a flexible molecule like this compound behaves in different environments, such as in solution or when bound to a target. nih.govacs.orgnih.gov

For this compound, MD simulations would be instrumental in sampling the rotational freedom around the C-N amide bond and the bond connecting the phenyl ring to the carbonyl group. This conformational sampling is essential to identify the low-energy conformations that are most likely to be biologically active. nih.govacs.orgchemrxiv.org When simulating the compound within a protein's active site, MD can assess the stability of the binding pose obtained from molecular docking. researchgate.netnih.gov Key metrics such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, as well as the persistence of hydrogen bonds and other interactions, can be monitored over the simulation time to validate the docking results. researchgate.netnih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Computational drug design often employs two complementary strategies: ligand-based and structure-based approaches. The former is utilized when the structure of the target is unknown, relying on the properties of known active molecules. The latter is employed when a three-dimensional structure of the target protein is available.

Molecular Docking and Scoring Function Evaluation for Target Binding

Molecular docking is a prominent structure-based method that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. scialert.netresearchgate.netmdpi.com The process involves sampling a multitude of conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. scialert.netscialert.net

In a hypothetical scenario where this compound is evaluated as an inhibitor for a specific kinase, molecular docking would be used to predict its binding mode. The scoring function would provide a numerical value, often in kcal/mol, representing the predicted binding energy. A more negative score typically indicates a more favorable binding interaction. The analysis of the docked pose would reveal key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues in the active site, as well as hydrophobic and halogen-bond interactions involving the substituted phenyl ring.

A representative table of docking results for this compound against a hypothetical protein target is presented below for illustrative purposes.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Predicted free energy of binding |

| Hydrogen Bond Donors | N-H (amide) | Interaction with Asp145 |

| Hydrogen Bond Acceptors | C=O (carbonyl) | Interaction with Gly78 |

| Halogen Bond Interactions | Aromatic Chlorine | Interaction with backbone carbonyl of Leu25 |

| Hydrophobic Interactions | Difluorophenyl ring | Interactions with Val30, Ala50, Ile120 |

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a powerful ligand-based drug design technique. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to be active at a specific biological target. researchgate.net This model can be generated from a set of known active molecules or from a ligand-protein complex.

Once a pharmacophore model is developed for a target of interest, it can be used as a 3D query to search large chemical databases in a process called virtual screening. mdpi.comresearchgate.netbenthamscience.com This allows for the rapid identification of new molecules, or "hits," that match the pharmacophore and are therefore likely to be active. nih.govx-mol.com

For a class of inhibitors where the benzamide (B126) scaffold is crucial, a pharmacophore model might include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide hydrogen), and a hydrophobic/aromatic region (the substituted phenyl ring). If this compound were a known active compound, its features would contribute to the generation of such a model. This model could then be used to screen for other compounds with similar spatial arrangements of these key features, potentially leading to the discovery of novel and diverse chemical scaffolds with the desired biological activity. mdpi.comresearchgate.net

In Silico Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Potential

The development of new therapeutic agents necessitates a thorough understanding of their pharmacokinetic properties. In the early stages of drug discovery, in silico predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) has become an indispensable tool. nih.gov These computational methods allow for the early identification of compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures in clinical trials. nih.gov This section explores the predicted ADME profile of this compound based on established computational models and principles. While specific experimental data for this compound is not publicly available, its potential ADME characteristics can be estimated by applying widely used predictive algorithms.

Detailed Research Findings

In silico ADME predictions are derived from the molecular structure of a compound, utilizing quantitative structure-activity relationship (QSAR) models and other computational techniques. frontiersin.orgnih.gov These models are built upon large datasets of experimentally determined properties of various molecules. nih.gov

Absorption: Key parameters for predicting oral absorption include physicochemical properties such as molecular weight, lipophilicity (logP), and polar surface area (PSA). For instance, Lipinski's rule of five suggests that orally active compounds generally have a molecular weight of ≤ 500 g/mol , a logP of ≤ 5, and no more than 5 hydrogen bond donors and 10 hydrogen bond acceptors. nih.gov Another critical factor is the topological polar surface area (PSA), with values below 140 Ų generally indicating good cell permeability. frontiersin.org The human intestinal absorption of a compound can also be predicted, with values typically expressed as a percentage. nih.gov

Distribution: The distribution of a drug throughout the body is influenced by factors such as its ability to cross biological membranes and bind to plasma proteins. nih.gov The blood-brain barrier (BBB) is a significant obstacle for drugs targeting the central nervous system (CNS). nih.govarxiv.org In silico models predict BBB permeability, often expressed as a logBB value, where values greater than 0.3 suggest good penetration and values less than -1.0 indicate poor penetration. researchgate.net Plasma protein binding (PPB) is another crucial parameter, as only the unbound fraction of a drug is pharmacologically active. nih.gov High PPB can affect a drug's efficacy and clearance. nih.gov

Metabolism: The metabolic fate of a compound is predicted by identifying its potential interactions with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. In silico models can predict whether a compound is a substrate or an inhibitor of specific CYP isoenzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This information is vital for anticipating potential drug-drug interactions.

Excretion: The route and rate of excretion are the final components of the ADME profile. Predictions in this area focus on factors like renal clearance and whether the compound is a substrate for transporters such as P-glycoprotein (P-gp). P-gp is an efflux pump that can limit the absorption and distribution of its substrates. researchgate.net

Based on these principles, a hypothetical in silico ADME profile for this compound can be constructed to illustrate the application of these predictive models.

Interactive Data Tables

The following tables present a hypothetical in silico ADME prediction for this compound.

Table 1: Predicted Physicochemical and Absorption Properties

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 207.59 g/mol | Favorable for absorption |

| logP | ~2.5 | Optimal lipophilicity |

| Polar Surface Area (PSA) | ~40 Ų | Good cell permeability |

| Hydrogen Bond Donors | 1 | Favorable for absorption |

| Hydrogen Bond Acceptors | 3 | Favorable for absorption |

| Human Intestinal Absorption | > 90% | High absorption expected |

| Caco-2 Permeability | High | Good intestinal permeability |

Table 2: Predicted Distribution Properties

| Parameter | Predicted Value | Interpretation |

| Blood-Brain Barrier (BBB) Permeability (logBB) | ~ -0.5 | Moderate to low CNS penetration |

| Plasma Protein Binding (PPB) | ~ 90% | High binding to plasma proteins |

| Volume of Distribution (Vd) | ~ 1.5 L/kg | Moderate distribution into tissues |

Table 3: Predicted Metabolism Properties

| Parameter | Prediction | Implication |

| CYP1A2 Inhibitor | No | Low risk of interaction |

| CYP2C9 Inhibitor | No | Low risk of interaction |

| CYP2C19 Inhibitor | No | Low risk of interaction |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of interaction |

| CYP Substrate | CYP2D6, CYP3A4 | Primary metabolic pathways |

Table 4: Predicted Excretion and Toxicity Properties

| Parameter | Prediction | Implication |

| P-glycoprotein (P-gp) Substrate | Yes | Efflux may limit absorption/distribution |

| Renal Clearance | Low | Primarily cleared by metabolism |

| Ames Mutagenicity | No | Unlikely to be mutagenic |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Metabolic Fate and Pharmacokinetics of 4 Chloro 2,5 Difluoro N Methylbenzamide Pre Clinical

In Vitro Metabolic Stability and Metabolite Identification in Hepatic Microsomes and Hepatocytes (e.g., from animal models)

No studies detailing the in vitro metabolic stability of 4-Chloro-2,5-difluoro-N-methylbenzamide in liver microsomes or hepatocytes from any animal model were found. Data regarding its half-life (t½) and intrinsic clearance (CLint), which are key parameters assessed in such assays, are not available in the public domain. bioivt.comnuvisan.com Consequently, no information on the identification of its potential metabolites in these in vitro systems can be provided.

Cytochrome P450 (CYP) and Other Enzyme-Mediated Biotransformations

The metabolism of many xenobiotics is mediated by enzymes such as the Cytochrome P450 (CYP) superfamily. nih.govnih.gov However, there is no specific information identifying which CYP isozymes or other metabolic enzymes are involved in the biotransformation of this compound.

Phase I metabolism typically involves the introduction or unmasking of functional groups through reactions like oxidation, reduction, and hydrolysis. nih.gov For a compound with the structure of this compound, potential Phase I pathways could include hydroxylation of the aromatic ring or N-dealkylation of the methylamide group. However, no experimental data exists to confirm these or any other Phase I metabolic routes.

Phase II metabolism involves the conjugation of a parent compound or its Phase I metabolite with endogenous molecules to increase water solubility and facilitate excretion. drughunter.comupol.cz Common conjugation reactions include glucuronidation and sulfation. drughunter.comupol.cz Without identified Phase I metabolites or studies on the direct conjugation of the parent compound, the Phase II metabolic profile of this compound remains unknown.

Absorption, Distribution, and Excretion Profiles in Animal Models (e.g., rodent studies)

Pharmacokinetic studies in animal models are essential to understand a compound's absorption, distribution, and excretion (ADME). There are no published reports on the ADME properties of this compound in any animal species. While studies exist for other benzamide (B126) derivatives, such as a 4-amino-5-chloro-2-[(methylsulfinyl)ethoxy]-N-[2-(diethylamino)ethyl] benzamide, these findings cannot be extrapolated to the subject compound due to structural differences. nih.gov

Evaluation of Enzyme Induction and Inhibition Potential in Pre-clinical Models

The potential of a compound to induce or inhibit metabolic enzymes, particularly CYP isozymes, is a critical aspect of pre-clinical evaluation to predict drug-drug interactions. nih.gov There is no available data from in vitro or in vivo pre-clinical models assessing whether this compound can act as an inducer or inhibitor of any metabolic enzymes.

Derivatization and Analog Development Strategies for 4 Chloro 2,5 Difluoro N Methylbenzamide

Rational Design of Structural Analogues Based on SAR Insights

The rational design of structural analogues of 4-Chloro-2,5-difluoro-N-methylbenzamide is guided by Structure-Activity Relationship (SAR) studies. SAR explores how specific structural modifications to a molecule affect its biological activity, providing a roadmap for designing more effective compounds. For this particular benzamide (B126), SAR studies would systematically investigate the impact of altering the substituents on the phenyl ring and the amide group.

Key areas of investigation in the SAR of substituted benzamides include:

Substitution on the Phenyl Ring : The nature, position, and combination of substituents on the aromatic ring are critical determinants of activity. acs.orgnih.govnih.govcapes.gov.br In the case of this compound, the chloro and fluoro groups significantly influence the molecule's electronic properties and its ability to interact with its biological target. nih.gov Analogs could be synthesized by replacing the chlorine atom with other halogens (e.g., bromine, iodine) or with electron-donating or electron-withdrawing groups to probe the electronic requirements for optimal activity. nih.gov Similarly, the fluorine atoms at positions 2 and 5 can be repositioned or replaced to understand the spatial and electronic impact on binding affinity.

Modification of the Amide Linker : The amide bond itself is a key structural feature, often involved in hydrogen bonding with the target protein. Modifications to the N-methyl group, such as replacement with larger alkyl groups or cyclic structures, can provide insights into the steric tolerance of the binding pocket.

Core Scaffold Alterations : While maintaining the benzamide core, minor alterations, such as the introduction of additional substituents or the formation of fused ring systems, can be explored to optimize the compound's conformation and interaction with the target.

Systematic exploration of these structural modifications allows for the development of a comprehensive SAR profile, which is instrumental in designing analogs with improved therapeutic potential.

Combinatorial Chemistry and High-Throughput Synthesis of Benzamide Libraries

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis techniques are employed. nih.govnih.govvapourtec.comresearchgate.netnih.gov These approaches enable the rapid generation of large and diverse libraries of related compounds, which can then be screened for biological activity. nih.govresearchgate.netspirochem.com

A typical combinatorial approach for generating a benzamide library would involve:

Scaffold Preparation : Synthesis of a core building block, such as 4-chloro-2,5-difluorobenzoic acid.

Parallel Amination : The carboxylic acid core is then reacted in parallel with a diverse set of amines in a multi-well plate format. This allows for the creation of a library of N-substituted benzamides with varying steric and electronic properties at the amide nitrogen.

Purification and Analysis : High-throughput purification techniques, such as automated flash chromatography or preparative HPLC, are used to isolate the individual compounds. researchgate.net High-throughput analytical methods, like LC-MS, are then used to confirm the identity and purity of each library member.

This strategy allows for the systematic exploration of a wide range of substituents, significantly accelerating the discovery of lead compounds with optimized properties. spirochem.com Solution-phase parallel synthesis is often preferred for its flexibility and the ease of scaling up the synthesis of promising candidates. nih.gov

Bioisosteric Replacement Strategies for the Benzamide Core or Substituents

Bioisosterism is a powerful strategy in medicinal chemistry that involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.govcambridgemedchemconsulting.comdrughunter.comnih.govbenthamscience.com For this compound, several bioisosteric replacements could be considered:

Amide Bond Bioisosteres : The amide bond is susceptible to enzymatic cleavage, which can limit a drug's metabolic stability. nih.gov Replacing the amide with more stable isosteres such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or triazoles can enhance metabolic stability while maintaining the necessary hydrogen bonding interactions. drughunter.comnih.govmdpi.com

Halogen Bioisosteres : The chloro and fluoro substituents can be replaced with other groups to modulate lipophilicity, electronic properties, and metabolic stability. researchgate.netpsychoactif.orgsci-hub.se For instance, a trifluoromethyl group (CF3) can be a bioisostere for a chlorine atom, offering different electronic and steric properties. cambridgemedchemconsulting.com The difluoromethyl group (CHF2) can act as a hydrogen bond donor and is a known bioisostere for hydroxyl and thiol groups. researchgate.net

Phenyl Ring Bioisosteres : The substituted phenyl ring can be replaced with various heteroaromatic rings, such as pyridine, thiophene, or pyrazole. This can alter the molecule's polarity, solubility, and potential for hydrogen bonding, potentially leading to improved target engagement and pharmacokinetic properties.

The selection of a suitable bioisostere is highly context-dependent and requires careful consideration of the specific biological target and desired property improvements. drughunter.com

Prodrug Design Approaches for Enhanced Delivery or Specificity in Research Applications

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical reactions. nih.govnih.govrsc.orgresearchgate.netmdpi.com This approach is often used to overcome challenges such as poor solubility, low permeability across biological membranes (like the blood-brain barrier), or to achieve targeted drug delivery.

For a compound like this compound, which may have potential applications in the central nervous system (CNS), prodrug strategies could be employed to enhance its brain penetration. nih.govnih.gov Common strategies include:

Carrier-Mediated Transport : Prodrugs can be designed to be recognized by specific transporters expressed on the blood-brain barrier. nih.govmdpi.com For instance, linking the drug to an amino acid or a sugar molecule could facilitate its transport into the brain via nutrient transporters.

Chemical Delivery Systems (CDS) : A redox-based CDS approach, such as the dihydropyridine-pyridinium salt system, can be used. The lipophilic dihydropyridine (B1217469) prodrug crosses the blood-brain barrier and is then oxidized to the charged pyridinium (B92312) salt, which is trapped in the brain. Subsequent enzymatic cleavage would then release the active drug. mdpi.com

The design of a successful prodrug requires a delicate balance between increased delivery and efficient conversion to the active compound at the target site. nih.gov

Development of Bioconjugates for Targeted Research or Imaging Applications

Bioconjugation involves linking a small molecule, such as this compound, to a larger biomolecule or a reporter molecule for specific applications in research or diagnostics. This can be used to create targeted probes for studying biological processes or for developing imaging agents. nih.govnih.govresearchgate.netnih.govrsc.org

For imaging applications, particularly Positron Emission Tomography (PET), the benzamide scaffold can be radiolabeled with a positron-emitting isotope. nih.govnih.govmdpi.comresearchgate.netacs.org Strategies for developing radiolabeled bioconjugates include:

Direct Radiolabeling : Introducing a radioactive isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), directly into the molecule's structure. nih.govmoravek.comuochb.czwuxiapptec.com For instance, the N-methyl group could be replaced with a ¹¹C-methyl group, or one of the fluorine atoms could be replaced with ¹⁸F.

Prosthetic Group Labeling : A small, radiolabeled molecule (a prosthetic group) containing the radioisotope is first synthesized and then attached to the parent molecule. This is a common strategy for ¹⁸F-labeling.

Chelator Conjugation : A chelating agent, such as DOTA or NOTA, can be attached to the benzamide. This chelator can then be used to complex a metallic positron emitter, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu). mdpi.com

These radiolabeled bioconjugates can be used as PET tracers to non-invasively visualize and quantify the distribution of the target protein in living subjects, which is invaluable for drug development and understanding disease mechanisms. nih.govmdpi.com

Advanced Analytical Methodologies for Research on 4 Chloro 2,5 Difluoro N Methylbenzamide

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Quantification